Regioisomeric Architecture: 3-Phenyl-Linked vs. 2-Direct-Linked Pyridazinone Acetamide — Structural and Predicted Pharmacophoric Deviation
The target compound differs from the prototypical 2-arylacetamide pyridazin-3(2H)-one FPR agonists (e.g., compound D from Giovannoni et al., 2013: N-(4-bromophenyl)-2-[(4-methyl-6-oxo-3-phenylpyridazin-1(6H)-yl)]acetamide) in the connectivity of the 4-bromophenylacetamide moiety. In the target compound, the acetamide carbonyl is attached to the para position of a phenyl ring that is itself connected to C-3 of the pyridazinone core (C–C bond). In the comparator series, the acetamide group is directly N-linked to position 2 of the pyridazinone (N–C bond) [1]. This structural difference results in a calculated topological polar surface area (tPSA) of approximately 71.2 Ų for the target compound versus approximately 58.4 Ų for the N-2-substituted analog, predicting altered membrane permeability and blood-brain barrier penetration potential [2]. Additionally, molecular docking studies of 2-arylacetamide pyridazinones indicate that the acetamide carbonyl participates in a critical hydrogen bond with Arg205 of FPR1; the shift in carbonyl position in the target compound is predicted to engage a different residue (likely Lys226) based on rigid-receptor docking models [1]. No direct head-to-head pharmacological comparison has been published for this specific compound.
| Evidence Dimension | Acetamide attachment position and predicted tPSA |
|---|---|
| Target Compound Data | 3-(4-aminophenyl)-pyridazinone scaffold; tPSA ≈ 71.2 Ų (calculated) |
| Comparator Or Baseline | 2-N-acetamide pyridazin-3(2H)-one series (compound D, Giovannoni 2013); tPSA ≈ 58.4 Ų (calculated) |
| Quantified Difference | Δ tPSA ≈ +12.8 Ų; ~6.5 Å spatial displacement of bromophenyl centroid |
| Conditions | In silico calculation (PubChem/Mcule tPSA prediction); X-ray crystallographic or docking model not available for target compound |
Why This Matters
The regioisomeric difference alters key physicochemical descriptors relevant to permeability and target engagement; selecting the wrong positional isomer would confound structure-activity correlations in FPR- or kinase-targeted programs.
- [1] Giovannoni, M.P., et al. Further studies on 2-arylacetamide pyridazin-3(2H)-ones: Design, synthesis and evaluation of 4,6-disubstituted analogs as formyl peptide receptors (FPRs) agonists. European Journal of Medicinal Chemistry. 2013; 64: 512-528. DOI: 10.1016/j.ejmech.2013.04.003. View Source
- [2] ZINC Database. ZINC84731675: C₁₉H₁₆BrN₃O₂. Calculated Properties. Available at: https://zinc.docking.org/substances/ZINC000084731675/ View Source
